

# Z-YVAD-AFC as a Caspase-1 Substrate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Z-Yvad-afc

Cat. No.: B12318658

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This technical guide provides a comprehensive overview of the fluorogenic substrate **Z-YVAD-AFC** and its application in the study of caspase-1 activity. This document details the underlying biochemical principles, experimental protocols, and relevant signaling pathways, offering a valuable resource for researchers in immunology, inflammation, and drug discovery.

## Introduction to Z-YVAD-AFC and Caspase-1

Caspase-1, formerly known as Interleukin-1 $\beta$  Converting Enzyme (ICE), is a cysteine protease that plays a pivotal role in the innate immune system. Its primary function is the processing and activation of pro-inflammatory cytokines, including pro-interleukin-1 $\beta$  (pro-IL-1 $\beta$ ) and pro-interleukin-18 (pro-IL-18). The activation of caspase-1 is a critical event in the inflammatory response and is tightly regulated by large, multi-protein complexes called inflammasomes.

To study the activity of caspase-1, specific and sensitive substrates are required. **Z-YVAD-AFC** is a synthetic tetrapeptide substrate, Z-Tyr-Val-Ala-Asp-AFC, designed to be specifically recognized and cleaved by caspase-1. The substrate consists of the preferred caspase-1 recognition sequence (YVAD) linked to a fluorophore, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, **Z-YVAD-AFC** is non-fluorescent. However, upon cleavage by active caspase-1 at the aspartate residue, the AFC molecule is released, resulting in a measurable fluorescent signal. This fluorogenic property makes **Z-YVAD-AFC** a widely used tool for quantifying caspase-1 activity in a variety of experimental settings.

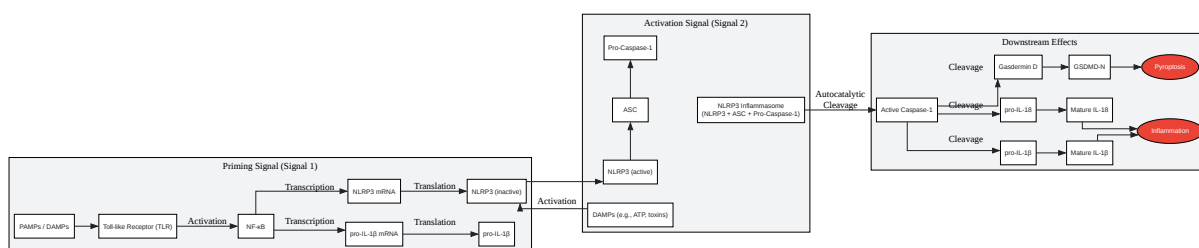
## Quantitative Data

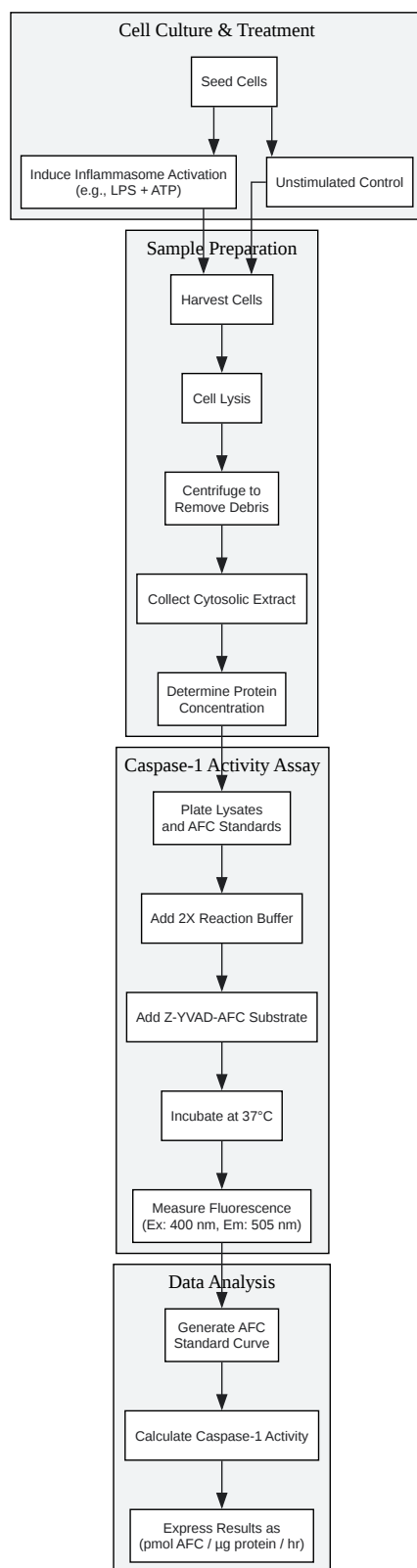
The following table summarizes the key quantitative parameters associated with **Z-YVAD-AFC**. While the substrate is known for its rapid reaction kinetics with caspase-1, specific Michaelis-Menten constants ( $K_m$  and  $k_{cat}$ ) are not consistently reported across the literature. However, its utility is well-established through empirical data in numerous studies.

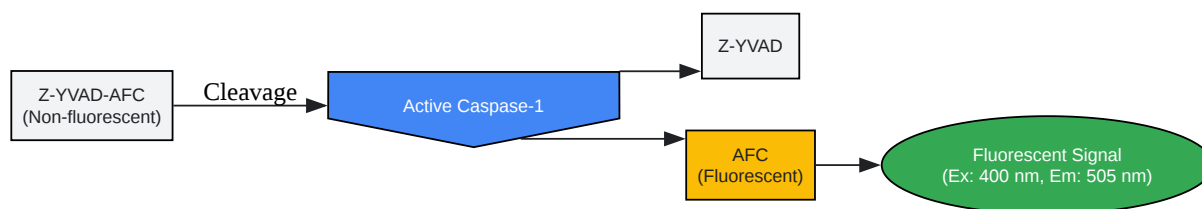
Parameter	Value	Reference(s)
Molecular Formula	C39H40F3N5O11	[1]
Molecular Weight	811.8 g/mol	[1]
Excitation Wavelength	400 nm	[1][2]
Emission Wavelength	505 nm	[1][2]
Recommended Working Concentration	25-50 $\mu$ M	[3]

## Signaling Pathway: The Inflammasome

Caspase-1 is activated through the assembly of inflammasomes, which are intracellular protein complexes that sense a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). The following diagram illustrates the canonical NLRP3 inflammasome pathway, a well-characterized mechanism of caspase-1 activation.







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